molecular formula C16H27N5 B11741764 {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11741764
M. Wt: 289.42 g/mol
InChI Key: SPSYYAPWFWUXSB-UHFFFAOYSA-N
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Description

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is a complex organic compound featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the butan-2-yl and propan-2-yl groups. Common reagents used in these reactions include hydrazine, acetylacetone, and various alkyl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or hydroxides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of functional groups with nucleophiles.

Scientific Research Applications

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Industry: The compound’s unique properties make it valuable in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    {[1-(butan-2-yl)-1H-pyrazol-3-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine: Similar structure but with different substitution positions on the pyrazole rings.

    {[1-(butan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine: Another structural isomer with substitutions at the 4-position.

Uniqueness

The uniqueness of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new applications.

Properties

Molecular Formula

C16H27N5

Molecular Weight

289.42 g/mol

IUPAC Name

1-(2-butan-2-ylpyrazol-3-yl)-N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C16H27N5/c1-6-13(4)21-14(7-8-18-21)10-17-11-15-9-16(12(2)3)19-20(15)5/h7-9,12-13,17H,6,10-11H2,1-5H3

InChI Key

SPSYYAPWFWUXSB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)CNCC2=CC(=NN2C)C(C)C

Origin of Product

United States

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